Tert-butyl 2-(chlorosulfonyl)acetate

概要

説明

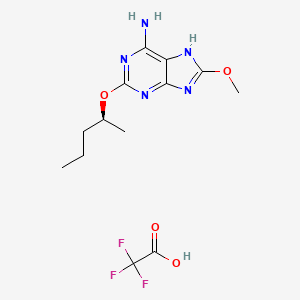

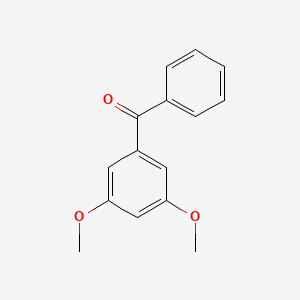

Tert-butyl 2-(chlorosulfonyl)acetate is a complex organic compound that contains a tert-butyl group, an ethoxy group, a chlorosulfonyl group, and an acetate group. The molecular structure of this compound is influenced by the arrangement of these groups around the central carbon atom. The tert-butyl group is bulky and likely influences the overall shape of the molecule.

準備方法

The synthesis of chlorosulfonyl-acetic acid tert-butyl ester can be achieved through a multi-step reaction pathway involving various reagents and catalysts. Here is a general synthetic route:

Starting Materials: tert-butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, carbon dioxide.

Reaction Steps:

化学反応の分析

Tert-butyl 2-(chlorosulfonyl)acetate undergoes various types of chemical reactions, including substitution and esterification :

Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo substitution reactions with nucleophiles such as amines and alcohols.

Esterification: The compound can participate in esterification reactions, forming esters under mild conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Common Reagents and Conditions

Substitution: Reagents like thionyl chloride, triethylamine, and magnesium.

Esterification: DCC and DMAP.

Major Products

- Esters and amides formed from reactions with alcohols and amines.

科学的研究の応用

Tert-butyl 2-(chlorosulfonyl)acetate has various applications in scientific research :

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of chlorosulfonyl-acetic acid tert-butyl ester depends on its intended use. For example, as a reagent in chemical reactions, its mechanism involves the way it reacts with other compounds. The presence of the chlorosulfonyl group makes it highly reactive, facilitating nucleophilic substitution reactions.

類似化合物との比較

Tert-butyl 2-(chlorosulfonyl)acetate can be compared with other similar compounds such as tert-butyl chloroacetate and tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate :

tert-Butyl chloroacetate: Contains a chloroacetate group instead of a chlorosulfonyl group.

tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Similar structure but with an ethoxy group.

Uniqueness

- The presence of the chlorosulfonyl group in chlorosulfonyl-acetic acid tert-butyl ester makes it more reactive compared to similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry.

特性

分子式 |

C6H11ClO4S |

|---|---|

分子量 |

214.67 g/mol |

IUPAC名 |

tert-butyl 2-chlorosulfonylacetate |

InChI |

InChI=1S/C6H11ClO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3 |

InChIキー |

WVEYJYSERDAPTI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Furyl)-4,10-dioxo-6a,10b-dimethyl-9-acetoxydodecahydro-4H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester](/img/structure/B8509574.png)

![[4-(2-Methoxy-ethyl)-piperazin-1-yl]-acetonitrile](/img/structure/B8509611.png)

![methyl 2,4-dimethyl-3-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8509640.png)

![1-Bromo-4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}benzene](/img/structure/B8509657.png)